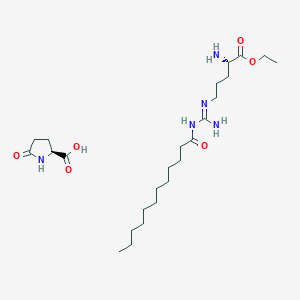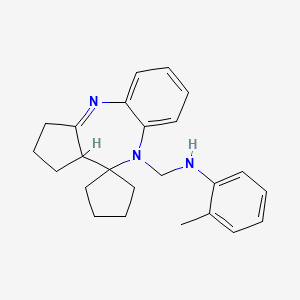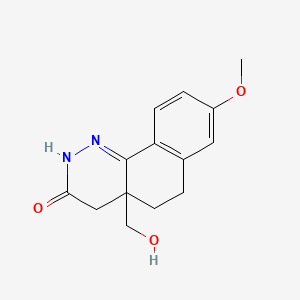
2,2'-Dithiodimethylenedipyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiodimethylenedipyrazine is a sulfur-containing heterocyclic compound characterized by the presence of two pyrazine rings connected via a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiodimethylenedipyrazine typically involves the reaction of pyrazine derivatives with sulfur-containing reagents. One common method includes the use of pyrazine-2-thiol, which undergoes oxidative coupling to form the disulfide bridge. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like acetonitrile or ethanol.
Industrial Production Methods: Industrial production of 2,2’-Dithiodimethylenedipyrazine may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Dithiodimethylenedipyrazine can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiol derivatives.
Substitution: The pyrazine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antioxidant properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiodimethylenedipyrazine involves its interaction with biological molecules through its disulfide bridge. This interaction can lead to the disruption of disulfide bonds in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparación Con Compuestos Similares
2,2’-Dithiodipyridine: Similar disulfide bridge but with pyridine rings instead of pyrazine.
2,2’-Dithiodibenzothiazole: Contains benzothiazole rings connected by a disulfide bridge.
2,2’-Dithiodibenzimidazole: Features benzimidazole rings linked by a disulfide bond.
Uniqueness: 2,2’-Dithiodimethylenedipyrazine is unique due to its specific pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for specific applications.
Propiedades
Número CAS |
89684-34-4 |
|---|---|
Fórmula molecular |
C10H10N4S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-[(pyrazin-2-ylmethyldisulfanyl)methyl]pyrazine |
InChI |
InChI=1S/C10H10N4S2/c1-3-13-9(5-11-1)7-15-16-8-10-6-12-2-4-14-10/h1-6H,7-8H2 |
Clave InChI |
UCVALZBENNBIBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CSSCC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


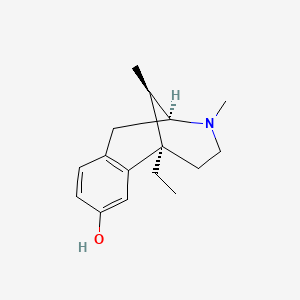

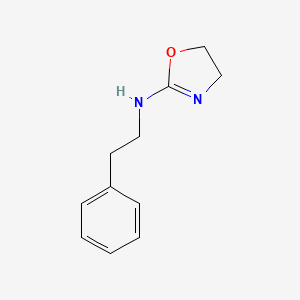
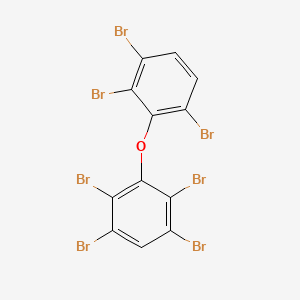

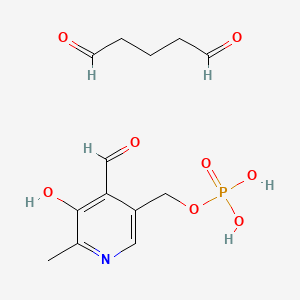

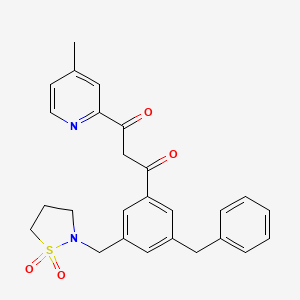
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

